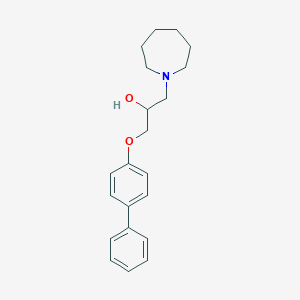

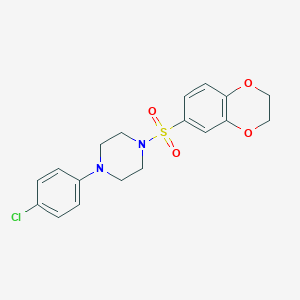

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, also known as AZD-0548, is a novel chemical compound that has drawn the attention of researchers in the field of medicinal chemistry. It is a selective and potent inhibitor of the protein phosphatase 2A (PP2A), which is implicated in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The aim of

Scientific Research Applications

1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has been the subject of several scientific studies aimed at elucidating its mechanism of action and potential therapeutic applications. One of the key areas of research has been in the field of cancer, where PP2A is known to play a critical role in regulating cell growth and survival. 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer, both in vitro and in vivo. It has also been demonstrated to sensitize cancer cells to radiation therapy and chemotherapy.

Mechanism of Action

PP2A is a serine/threonine phosphatase that regulates the activity of various signaling pathways involved in cell proliferation, differentiation, and apoptosis. 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol binds to the catalytic subunit of PP2A, inhibiting its phosphatase activity and leading to the accumulation of phosphorylated substrates. This, in turn, results in the activation of downstream signaling pathways that promote cell death and inhibit cell growth.

Biochemical and Physiological Effects:

In addition to its anti-cancer properties, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has also been shown to have other biochemical and physiological effects. For example, it has been demonstrated to inhibit the replication of the hepatitis C virus, suggesting a potential role in the treatment of viral infections. It has also been shown to enhance the differentiation of human embryonic stem cells into neural progenitor cells, indicating a potential application in regenerative medicine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is its selectivity for PP2A, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, like all chemical compounds, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has limitations for lab experiments. For example, it may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol. One area of interest is in the development of combination therapies with other anti-cancer agents, such as radiation therapy and chemotherapy. Another area of research is in the optimization of the pharmacokinetic properties of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, with the aim of improving its efficacy and reducing potential side effects. Finally, there is potential for the use of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol in other areas of medicine, such as viral infections and regenerative medicine.

Conclusion:

In conclusion, 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a novel chemical compound that has shown promise as a selective and potent inhibitor of PP2A. It has been the subject of several scientific studies aimed at elucidating its mechanism of action and potential therapeutic applications, particularly in the field of cancer. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol, indicating its potential as a valuable tool in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol was first reported in 2012 by the pharmaceutical company AstraZeneca. The method involves the condensation of 4-bromo-1-biphenylol with 2-aminoazepane in the presence of potassium carbonate and catalytic amounts of palladium acetate and triphenylphosphine. The resulting intermediate is then coupled with 3-bromo-1-(4-methoxyphenyl)propan-2-ol using the same reaction conditions to yield 1-(Azepan-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol.

properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-(azepan-1-yl)-3-(4-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C21H27NO2/c23-20(16-22-14-6-1-2-7-15-22)17-24-21-12-10-19(11-13-21)18-8-4-3-5-9-18/h3-5,8-13,20,23H,1-2,6-7,14-17H2 |

InChI Key |

CDTHIWPUENVKLY-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1CCCN(CC1)CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)

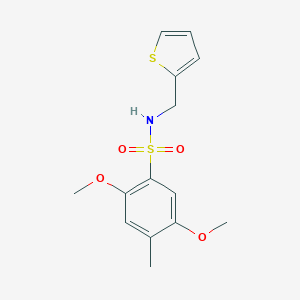

![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)

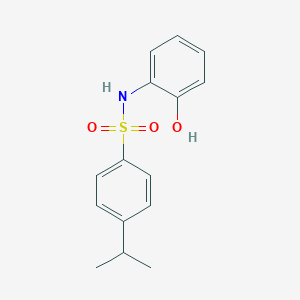

![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)

![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)

![Ethyl 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245551.png)

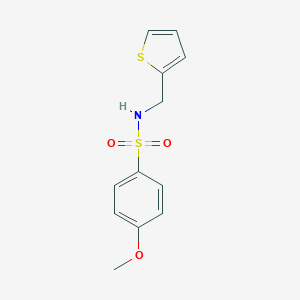

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)